molecular formula C21H22N4O3 B5149541 [5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone

[5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone

Cat. No.: B5149541
M. Wt: 378.4 g/mol
InChI Key: CSFKPMHIDBIXHI-UHFFFAOYSA-N
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Description

[5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenoxymethyl group. The piperidine and pyridine rings are then incorporated through nucleophilic substitution reactions. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of advanced techniques such as catalytic oxidation and packed-bed reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

[5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, toluene, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include benzylamine, steviol glycosides, and piperacillin-related compounds . These compounds share structural similarities, such as aromatic rings and functional groups, but differ in their specific arrangements and properties.

Uniqueness

What sets [5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone apart is its unique combination of pyrazole, piperidine, and pyridine rings. This structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industry.

Properties

IUPAC Name

[5-(phenoxymethyl)-1H-pyrazol-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-21(20-13-16(23-24-20)15-27-17-5-2-1-3-6-17)25-11-8-18(9-12-25)28-19-7-4-10-22-14-19/h1-7,10,13-14,18H,8-9,11-12,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKPMHIDBIXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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